molecular formula C3H5ClF3NO2S B3045293 N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride CAS No. 104468-13-5

N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride

Cat. No. B3045293
CAS RN: 104468-13-5
M. Wt: 211.59 g/mol
InChI Key: GSWQBHLLDZEMBB-UHFFFAOYSA-N
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Description

N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride, also known as Tf2N-Me, is a versatile reagent that is widely used in organic synthesis. It is a sulfonamide compound that contains a trifluoromethyl group, which imparts unique properties to the molecule. Tf2N-Me is a colorless liquid that is highly reactive and can be used as a source of the trifluoromethylsulfonyl (Tf2O) group.

Scientific Research Applications

Pharmacokinetics and Drug Development

  • N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride and related compounds have been used in pharmacokinetic studies, focusing on their absorption and distribution in body tissues. The compound's penetration through gastrointestinal membranes and the blood-brain barrier has been studied, providing insights into its potential as a drug candidate. For instance, a study compared the pharmacokinetics of sulpiride and a new lipophilic substituted benzamide, highlighting the higher penetration of the latter through the blood-brain barrier (Yamada et al., 1990).

Biochemical Analysis and Fluorescent Probing

  • The compound has also found applications in biochemical analysis. Notably, it has been used to produce specific antibodies for biochemical analyses, leveraging its fluorescent properties when bound to specific antibodies. This application is evident in studies where this compound derivatives were used to create fluorescent probes for antibody active sites, significantly enhancing the detection and analysis of specific biochemical interactions (Onodera et al., 1976).

properties

IUPAC Name

N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClF3NO2S/c1-8(11(4,9)10)2-3(5,6)7/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWQBHLLDZEMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544554
Record name Methyl(2,2,2-trifluoroethyl)sulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104468-13-5
Record name Methyl(2,2,2-trifluoroethyl)sulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-N-(2,2,2-trifluoroethyl)sulfamoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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